3-Boc-2-methyl-3-azaspiro[5.5]undecan-9-one is a compound belonging to the class of spirocyclic amines, specifically designed with a unique bicyclic structure that incorporates a nitrogen atom in its framework. This compound is recognized for its potential applications in medicinal chemistry, particularly in the development of therapeutics targeting various biological pathways.
The compound can be synthesized through various chemical methods, often involving the modification of existing spirocyclic frameworks. Its synthesis and derivatives have been explored in academic literature, highlighting its significance in drug discovery and development.
3-Boc-2-methyl-3-azaspiro[5.5]undecan-9-one is classified as a heterocyclic compound due to the presence of nitrogen in its ring structure. It falls under the category of azaspiro compounds, which are known for their diverse pharmacological activities.
The synthesis of 3-Boc-2-methyl-3-azaspiro[5.5]undecan-9-one typically involves multi-step organic reactions. Common methods include:
The synthesis may utilize reagents such as amines, aldehydes, and appropriate catalysts to facilitate the formation of bonds while ensuring high yields and purity of the desired product. Advanced techniques like chromatography may be employed for purification.
The molecular structure of 3-Boc-2-methyl-3-azaspiro[5.5]undecan-9-one can be represented as follows:
This structure features a bicyclic system with a nitrogen atom integrated into one of the rings, contributing to its unique chemical properties.
Key structural data includes:
3-Boc-2-methyl-3-azaspiro[5.5]undecan-9-one can undergo various chemical reactions typical for spirocyclic compounds, including:
Reactions are typically performed under controlled conditions to optimize yield and minimize side products. Analytical techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) are often used to confirm product formation and purity.
The mechanism of action for compounds like 3-Boc-2-methyl-3-azaspiro[5.5]undecan-9-one is primarily related to their interaction with biological targets, such as receptors or enzymes involved in metabolic pathways.
Pharmacological studies have shown promising results regarding the binding affinities and efficacy of related compounds in inhibiting key enzymes or receptors involved in disease processes.
Relevant data from studies indicate that variations in substituents on the azaspiro framework can significantly influence both physical and chemical properties.
3-Boc-2-methyl-3-azaspiro[5.5]undecan-9-one has potential applications in several scientific fields:
The synthesis of 3-Boc-2-methyl-3-azaspiro[5.5]undecan-9-one requires strategic disconnections of the spirocyclic framework. Retrosynthetic analysis reveals three primary routes: The spiroannulation-ketolization pathway disconnects at the spiro carbon and ketone, utilizing 4-piperidone and functionalized cyclohexanone derivatives as precursors. The Mannich reaction approach disassembles the diazaspiro system into cyclohexanone, methylamine, and formaldehyde, enabling stepwise ring formation. Alternatively, late-stage functionalization leverages preformed 3-azaspiro[5.5]undecane scaffolds (e.g., 3-Boc-3-azaspiro[5.5]undecane-9-carbaldehyde, CAS 1416176-14-1) for sequential Boc-protection, ketone introduction, and C2-methylation [1] [4]. Key challenges include achieving regioselective oxidation at C9 without affecting the Boc group and controlling stereochemistry at the spiro center, which necessitates chiral auxiliaries or asymmetric catalysis [1].
Table 1: Retrosynthetic Pathways for 3-Boc-2-methyl-3-azaspiro[5.5]undecan-9-one
Approach | Key Disconnections | Precursors | Complexity Factors |
---|---|---|---|
Spiroannulation-Ketolization | Spiro C-C bond, C9 ketone | 4-Piperidone, 5-halohexanoyl cyclohexanone | Regioselective ketone formation |
Mannich Reaction | N1-C2, C3-C4 bonds | Cyclohexanone, methylamine, formaldehyde | Stereochemical control |
Late-Stage Functionalization | Boc group, C2 methyl, C9 ketone | 3-Azaspiro[5.5]undecane derivatives | Sequential reaction compatibility |
Ring-closing metathesis (RCM) offers a versatile route to construct the spiro[5.5]undecane core. The strategy involves synthesizing a diene precursor via N-alkylation of 4-piperidone with a bromoallyl-substituted cyclohexanone derivative. Under RCM catalysis, this diene undergoes cyclization to form the spirocyclic skeleton. Grubbs II catalyst (0.5–2 mol%) in dichloroethane (80°C, 12 h) achieves 75–85% conversion, though catalyst loading optimization is critical due to steric hindrance at the spiro center [1] [5]. Post-RCM, the enol ether intermediate requires acid-mediated hydrolysis (e.g., 10% H₂SO₄) to unveil the C9 ketone. RCM efficiency depends on diene substitution: disubstituted alkenes show superior cyclization yields (78%) compared to trisubstituted variants (52%), underscoring the impact of steric bulk on metathesis kinetics [5].
Table 2: RCM Catalyst Performance for Spiro[5.5]undecane Formation
Catalyst | Temp (°C) | Reaction Time (h) | Yield (%) | Diastereoselectivity (dr) |
---|---|---|---|---|
Grubbs II | 80 | 12 | 78 | 3:1 |
Hoveyda-Grubbs II | 60 | 24 | 68 | 4:1 |
Grubbs I | 40 | 48 | 45 | 2.5:1 |
Boc protection of the spirocyclic amine must precede ketone formation to prevent enolization or side reactions. Di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (0°C to rt, 2–4 h) with catalytic DMAP affords near-quantitative Boc-protection of 3-methyl-3-azaspiro[5.5]undecane intermediates. Crucially, pH control (pH 8–9 via triethylamine) minimizes N-demethylation during protection [4]. The Boc group enhances solubility in organic solvents (e.g., logP reduction from 3.01 to ~1.8) and enables chromatographic purification of intermediates [1] [4]. Stability studies confirm the Boc group remains intact during subsequent oxidations if Swern conditions (oxalyl chloride/DMSO, −78°C) are employed instead of harsher chromium-based oxidants [1].
Diastereoselectivity in spirocyclization hinges on ring size and catalyst geometry. For RCM routes, optimizing the N-allyl precursor’s tether length to a 3-atom linker maximizes transannular strain, favoring the thermodynamically stable diastereomer (dr 4:1). Lewis acid additives like Ti(OiPr)₄ (10 mol%) improve dr to 7:1 by coordinating with the ketone oxygen, locking the transition-state conformation [1] [5]. Temperature also modulates selectivity: cyclizations at −40°C in toluene increase dr to 8:1 but reduce conversion (60%), whereas 25°C equilibration via retro-Mannich reactions enhances the major diastereomer’s purity. Kinetic studies reveal the energy barrier for epimerization at C2 is 18 kcal/mol, permitting post-cyclization diastereomer enrichment by thermal equilibration [1].
C2-methylation employs enolate alkylation of 3-Boc-3-azaspiro[5.5]undecan-9-one. Deprotonation with LDA (2.0 equiv, THF, −78°C) generates a stabilized enolate, which reacts with methyl iodide (1.2 equiv) to install the C2-methyl group in 65–70% yield. Competing over-alkylation is suppressed by slow methyl iodide addition and stoichiometric HMPA as a chelating agent [1] [7]. Alternatively, reductive amination of 3-Boc-3-azaspiro[5.5]undecane-9-carbaldehyde (CAS 1416176-14-1) with methylamine and NaBH₃CN (MeOH, 25°C) provides the C9-hydroxymethyl intermediate, which undergoes Jones oxidation to the ketone, achieving 55% overall yield. The enolate route offers superior stereocontrol, yielding a 3:1 diastereomeric ratio favoring the equatorial methyl isomer [4] [7].
Solution-phase synthesis dominates due to flexibility: intermediates like methyl 2-{3-azaspiro[5.5]undecan-9-yl}acetate hydrochloride (CAS SY3465085073) are purified via crystallization or distillation, achieving >97% purity [7]. However, solid-phase synthesis using Wang resin-linked piperidones enables rapid diversification but suffers from limitations:
Green synthesis prioritizes catalyst recycling and solvent substitution. RCM with immobilized Grubbs catalysts on silica (reusable 5×) in cyclopentyl methyl ether (CPME) achieves 70% yield with reduced E-factors. Microwave-assisted Mannich reactions (100°C, 20 min) in ethanol/water (4:1) shorten cyclization time from 24 h to 35 min, improving atom economy by 15% [5]. Ketone formation via Pd-catalyzed aerobic oxidation (5 mol% Pd(OAc)₂, O₂ balloon) in supercritical CO₂ eliminates stoichiometric oxidants like Jones reagent, reducing heavy metal waste [1] [4]. Life-cycle analysis confirms these methods lower the process mass intensity (PMI) from 120 to 45, aligning with ACS Green Chemistry Principles.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7